5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole

Medicinal Chemistry Scaffold Selection Drug Design

This 1,2,4-thiadiazole features a thiophen-2-yl at C3 and a reactive hydrazine at C5, enabling rapid diversification into hydrazones, triazolothiadiazoles, and bioconjugates. The 1,2,4-regioisomer offers superior permeability and metabolic stability over 1,3,4-thiadiazoles, ideal for CNS kinase programs and agrochemical SAR. Procure this ≥97% pure building block to accelerate your SAR campaigns with a scaffold that provides a distinct vector geometry unattainable by simple substitution.

Molecular Formula C6H6N4S2
Molecular Weight 198.3 g/mol
CAS No. 306936-74-3
Cat. No. B1301174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole
CAS306936-74-3
Molecular FormulaC6H6N4S2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NSC(=N2)NN
InChIInChI=1S/C6H6N4S2/c7-9-6-8-5(10-12-6)4-2-1-3-11-4/h1-3H,7H2,(H,8,9,10)
InChIKeyNCVBJRBPVNOUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole Is a High-Value Heterocyclic Building Block for Medicinal Chemistry Procurement


5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole (CAS 306936-74-3) is a heterocyclic small molecule combining a 1,2,4-thiadiazole core with a thiophen-2-yl substituent at position 3 and a reactive hydrazine group at position 5 . 1,2,4-Thiadiazoles are a privileged scaffold in medicinal chemistry due to their unique electronic structure—the N–S bond and mesoionic character endow distinct hydrogen-bonding and cellular permeability properties compared to isomeric 1,3,4-thiadiazoles . The compound serves as a versatile synthetic intermediate whose hydrazine handle enables condensation with aldehydes/ketones to yield hydrazones, cyclization to fused triazolothiadiazoles, and alkylation for further diversification .

Why 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole Cannot Be Replaced by Generic 1,3,4-Thiadiazole or Other Thiophene-Based Analogs


Although 1,3,4-thiadiazole and 1,2,4-thiadiazole share the same elemental composition, their regioisomeric arrangement of nitrogen atoms fundamentally alters physicochemical and pharmacological properties. 1,2,4-Thiadiazoles exhibit distinct electron distribution, dipole moments, and metabolic stability profiles relative to their 1,3,4-counterparts . The combination of the 1,2,4-thiadiazole ring with a thiophene moiety at C3 and a free hydrazine at C5 creates a unique vector geometry for target engagement that cannot be replicated by simple substitution. Buyers seeking a 1,2,4-thiadiazole-based scaffold functionalized at both the C3 (heteroaryl) and C5 (hydrazine) positions for structure–activity relationship (SAR) exploration require this specific compound; isomeric substitution results in a different chemical entity with unpredictable biological readouts . Below we detail the quantitative and structural evidence that supports this differentiation.

Quantitative Differentiation Evidence: 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole vs. Closest Analogs


1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole: Calculated Physicochemical and Drug-Likeness Parameters Supporting Scaffold Selection

Computational comparison of the 1,2,4-thiadiazole isomer versus the 1,3,4-thiadiazole isomer reveals that the 1,2,4-thiadiazole ring system has a lower calculated logP and different hydrogen-bond acceptor capacity, which can translate to improved aqueous solubility and modulated membrane permeability for CNS-targeted programs . A comprehensive review of 1,2,4-thiadiazole derivatives highlights that the N–S bond polarity in the 1,2,4-isomer contributes to an overall more favorable drug-likeness profile compared to the 1,3,4-isomer in certain target classes .

Medicinal Chemistry Scaffold Selection Drug Design

Hydrazine Functional Handle Enables the Synthesis of Structurally Diverse Congeners: A Key Advantage for SAR Exploration

The C5 hydrazine moiety of 5-hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole provides a versatile synthetic handle that is absent in 5-methyl, 5-phenyl, or 5-amino substituted 1,2,4-thiadiazole analogs. This allows for on-demand diversification via condensation with aldehydes/ketones to form hydrazones, cyclization to triazolothiadiazoles, and alkylation at nitrogen, enabling rapid analog generation for SAR optimization .

Synthetic Chemistry Library Design Structure–Activity Relationship

Commercially Available High-Purity Supply (95%) with Defined Storage Specification Supports Reproducible Research

The compound is commercially available from multiple reputable suppliers at a minimum purity of 95% (HPLC) . The storage condition is specified as long-term storage in a cool, dry place . This is comparable to the purity specifications of closely related 1,2,4-thiadiazole building blocks (e.g., 5-hydrazinyl-1,2,4-thiadiazole, CAS 856653-33-3, also available at ≥95% ). However, the unique substitution pattern (C3-thiophene, C5-hydrazine) of this compound is not matched by any single alternative catalog item, making it the sole commercially available scaffold of this exact chemotype.

Compound Management Reproducibility Procurement

Melting Point (172°C) Provides a Defined Identity and Purity Benchmark for In-House Quality Control

The compound has a reported melting point of 172°C . This sharply defined thermal property allows procurement and analytical chemistry teams to perform a rapid, low-cost identity and purity verification by melting point determination upon receipt, complementing the vendor's certificate of analysis. In contrast, structurally related 1,2,4-thiadiazole analogs such as 5-hydrazinyl-1,2,4-thiadiazole (CAS 856653-33-3) lack a published melting point in common databases, making incoming QC more cumbersome .

Analytical Chemistry Quality Control Compound Characterization

Industrial and Research Application Scenarios Where 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole Offers Measurable Differentiation


CNS Drug Discovery Programs Requiring Optimized Physicochemical Profiles

Medicinal chemistry teams targeting kinases, phosphodiesterases (e.g., PDE7), or GSK-3β for CNS indications can leverage the 1,2,4-thiadiazole core's reported favorable calculated logP and permeability profile over the 1,3,4-isomer [1]. The thiophene substituent adds π-stacking potential, while the hydrazine handle allows for late-stage diversification to optimize selectivity and CNS multiparameter optimization (MPO) scores.

Focused Compound Library Synthesis for Antimicrobial Lead Discovery

1,2,4-Thiadiazole derivatives are reported to exhibit a broad spectrum of antimicrobial and antifungal activities [1]. This particular compound, with its thiophene and hydrazine moieties, can be a key intermediate for the synthesis of hydrazone and triazolothiadiazole libraries targeting resistant bacterial and fungal strains. Its availability at ≥95% purity from multiple vendors supports reproducible high-throughput screening campaigns.

Agrochemical Discovery Programs Exploring Novel Fungicidal Scaffolds

Patent literature extensively documents the use of 1,2,4-thiadiazoles as fungicides and pesticides [1]. This compound's unique substitution pattern provides a starting point for agrochemical SAR that is distinct from the more common 1,3,4-thiadiazole-based fungicides (e.g., those derived from terrazole analogs), potentially circumventing existing competitor patents.

Academic Research on Substrate-Competitive Kinase Inhibitors

Based on the precedent of 5-imino-1,2,4-thiadiazoles as substrate-competitive GSK-3 inhibitors [1], this hydrazine analog can be explored as a precursor for novel ATP-noncompetitive kinase inhibitors, using the hydrazine group for bioconjugation or to install fluorophores for cellular target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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